Ethyl 2-(2-benzhydrylphenyl)acetate

Description

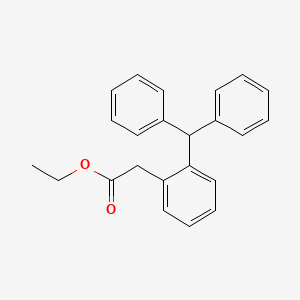

Ethyl 2-(2-benzhydrylphenyl)acetate is an ester derivative featuring a benzhydryl group (two phenyl rings attached to a central carbon) at the 2-position of the phenyl ring, linked to an acetoxyethyl moiety. These compounds are often synthesized as intermediates in pharmaceuticals or agrochemicals due to their modular reactivity .

Properties

CAS No. |

6962-90-9 |

|---|---|

Molecular Formula |

C23H22O2 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

ethyl 2-(2-benzhydrylphenyl)acetate |

InChI |

InChI=1S/C23H22O2/c1-2-25-22(24)17-20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,23H,2,17H2,1H3 |

InChI Key |

ZFKIVKKDULNMMP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-benzhydrylphenyl)acetate can be synthesized through the esterification of 2-(2-benzhydrylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Ethyl 2-(2-benzhydrylphenyl)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(2-benzhydrylphenyl)acetic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Hydrolysis: 2-(2-benzhydrylphenyl)acetic acid and ethanol.

Reduction: 2-(2-benzhydrylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(2-benzhydrylphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the interactions of esters with biological molecules. It may also serve as a model compound for investigating the metabolism and pharmacokinetics of ester-containing drugs.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its pleasant odor. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-benzhydrylphenyl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzhydryl group may also interact with specific receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are compared below:

*Note: Molecular formula for this compound is inferred based on analogs.

- Steric and Electronic Effects : The benzhydryl group in this compound introduces significant steric hindrance compared to simpler esters like ethyl acetate. This may reduce reactivity in nucleophilic substitutions but enhance binding affinity in biological targets .

- For example, Ethyl-2-benzothiazolyl acetate derivatives exhibit enhanced bioactivity due to the benzothiazole moiety .

Biological Activity

Ethyl 2-(2-benzhydrylphenyl)acetate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as an ester and is synthesized through the esterification of 2-(2-benzhydrylphenyl)acetic acid with ethanol. The compound exhibits a benzhydryl moiety, which is significant for its biological interactions. Its molecular formula is , and it has a molecular weight of approximately 288.36 g/mol.

The biological activity of this compound can be attributed to its ability to undergo hydrolysis, resulting in the release of 2-(2-benzhydrylphenyl)acetic acid and ethanol. This hydrolysis can influence various biochemical pathways within cells. Additionally, the benzhydryl group may interact with specific receptors or enzymes, potentially modulating their activity.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research indicates that esters like this compound can exhibit varying degrees of antibacterial activity against different strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Data Table: Biological Activity Overview

| Biological Activity | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | HCT-116 | 11 | |

| Cytotoxicity | MCF-7 | 15 | |

| Cytotoxicity | HeLa | 18 | |

| Antimicrobial | Staphylococcus aureus | Varies |

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled experiment, researchers evaluated the cytotoxic effects of this compound on HCT-116 and MCF-7 cell lines. The study revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapeutics. The mechanism was linked to the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

Case Study: Antimicrobial Efficacy

A separate study investigated the antimicrobial efficacy of ethyl esters against various bacterial strains. The results indicated that this compound displayed moderate antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that warranted further exploration into its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.